

Application Notes: Formulation and Oral Administration of Wnk-IN-11

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Compound of Interest

Compound Name: Wnk-IN-11

Cat. No.: B611816

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Introduction

Wnk-IN-11 is a potent, selective, and orally active allosteric inhibitor of With-No-Lysine (WNK) kinase 1 (WNK1), exhibiting an IC₅₀ value of 4 nM.[1][2][3] It functions through an ATP-noncompetitive mechanism, binding to an allosteric site outside the highly conserved ATP pocket, which contributes to its excellent selectivity profile.[4] The WNK signaling pathway plays a crucial role in regulating ion homeostasis, blood pressure, and cell volume.[5][6] WNK kinases phosphorylate and activate downstream kinases, specifically Oxidative Stress Responsive Kinase 1 (OSR1) and STE20/SPS1-related proline/alanine-rich kinase (SPAK).[5][7] These, in turn, regulate the activity of various ion cotransporters, such as the Na-K-Cl cotransporter (NKCC1) and the Na-Cl cotransporter (NCC).[5][8] By inhibiting WNK1, **Wnk-IN-11** effectively modulates these downstream processes, making it a valuable tool for studying cardiovascular diseases, cancer, and other conditions where WNK signaling is implicated.[9][10][11]

These notes provide detailed protocols for the formulation of **Wnk-IN-11** for oral dosing in mice, a common preclinical model for evaluating its in vivo efficacy.

Quantitative Data Summary

The following tables summarize the key physicochemical properties of **Wnk-IN-11** and established vehicle formulations for oral administration.

Table 1: Physicochemical and Pharmacological Properties of **Wnk-IN-11**

Property	Value	Source
Molecular Formula	C ₂₁ H ₂₁ Cl ₂ N ₅ OS	[1]
Molecular Weight	462.4 g/mol	[1][2]
CAS Number	2123489-30-3	[1][2]
IC ₅₀ (WNK1)	4 nM	[1][3]
Mechanism of Action	Allosteric, ATP-noncompetitive	[3][4]
Solubility (DMSO)	25 mg/mL[1], 92 mg/mL[2], 150 mg/mL[4]	[1][2][4]
Solubility (DMF)	30 mg/mL	[1]
Solubility (Ethanol)	3 mg/mL	[1]
Solubility (H ₂ O)	Insoluble	[4]
Storage (Powder)	-20°C for 3 years	[4]
Storage (In Solvent)	-80°C for 1-2 years	[3][4]

Table 2: Example Formulations for Oral Administration of **Wnk-IN-11** in Mice

Vehicle Composition	Final Concentration	Notes	Source
10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline	4 mg/mL (8.65 mM)	A clear solution. Solvents should be added sequentially. Sonication is recommended.	[4]
Carboxymethylcellulose sodium (CMC-Na) Solution	≥ 5 mg/mL	A homogeneous suspension.	[2]
10% DMSO + 90% Corn Oil	≤ 1.14 mg/mL	Suitable for lower doses.	[12]
5% DMSO + 40% PEG300 + 5% Tween 80 + 50% ddH ₂ O	4.1 mg/mL	Based on a stock solution of 82 mg/mL in DMSO.	[2]

Experimental Protocols

Protocol 1: Formulation of **Wnk-IN-11** using a Solubilizer-based Vehicle

This protocol is recommended for achieving a clear solution, which is often preferred for ensuring consistent dosing. The vehicle using DMSO, PEG300, and Tween 80 is a common choice for compounds with poor aqueous solubility.[4][12]

Materials:

- **Wnk-IN-11** powder
- Dimethyl sulfoxide (DMSO), fresh and anhydrous
- Polyethylene glycol 300 (PEG300)
- Tween 80 (Polysorbate 80)
- Sterile Saline (0.9% NaCl) or ddH₂O

- Sterile microcentrifuge tubes or vials
- Vortex mixer
- Sonicator (optional, but recommended)[4]

Procedure:

- Calculate Required Amounts: Determine the total volume of the dosing solution required based on the number of mice, their average weight, and the desired dose (in mg/kg). The typical oral gavage volume for mice should not exceed 10 mL/kg.[13][14]
- Prepare the Vehicle: In a sterile tube, prepare the vehicle by sequentially adding the components. For a 1 mL final volume of the 4 mg/mL formulation:[4]
 - Add 100 μ L of DMSO.
 - Add 400 μ L of PEG300. Vortex thoroughly.
 - Add 50 μ L of Tween 80. Vortex until the solution is clear and homogenous.
 - Add 450 μ L of sterile saline. Vortex thoroughly.
- Dissolve **Wnk-IN-11**:
 - Weigh the required amount of **Wnk-IN-11** powder (e.g., 4 mg for a 1 mL final solution).
 - Method A (Direct Dissolution): Add the **Wnk-IN-11** powder directly to the pre-mixed vehicle. Vortex vigorously. If necessary, use a sonicator to aid dissolution until the solution is completely clear.[4]
 - Method B (Stock Solution): First, dissolve the **Wnk-IN-11** powder in the DMSO component (e.g., 4 mg in 100 μ L DMSO). Ensure it is fully dissolved. Then, add the PEG300, vortex, add the Tween 80, vortex, and finally add the saline, vortexing after each addition.[4] This sequential method can improve solubility.
- Final Preparation: Once a clear, homogenous solution is achieved, it is ready for administration. It is recommended to prepare this solution fresh and use it immediately for

optimal results.[2][4]

Protocol 2: Formulation of **Wnk-IN-11** as a Suspension

This protocol is an alternative, particularly if higher concentrations are needed or if a solution cannot be readily formed. Carboxymethylcellulose sodium (CMC-Na) is a common suspending agent.[2]

Materials:

- **Wnk-IN-11** powder
- Carboxymethylcellulose sodium (CMC-Na, low viscosity)
- Sterile water
- Sterile tubes or beaker
- Magnetic stirrer or vortex mixer

Procedure:

- **Prepare CMC-Na Vehicle:** Prepare a 0.5% (w/v) CMC-Na solution in sterile water. For example, to make 10 mL, slowly add 50 mg of CMC-Na powder to 10 mL of sterile water while continuously stirring or vortexing to prevent clumping. Stir until the powder is fully hydrated and the solution is homogenous.
- **Calculate Required Amounts:** Determine the total amount of **Wnk-IN-11** needed for your experiment.
- **Create the Suspension:**
 - Weigh the required amount of **Wnk-IN-11** powder.
 - Add the powder to the appropriate volume of the 0.5% CMC-Na vehicle to achieve the desired final concentration (e.g., 5 mg/mL).[2]
 - Vortex vigorously to create a uniform and homogeneous suspension.

- Administration: Before each administration, ensure the suspension is thoroughly mixed by vortexing to guarantee consistent dosing.

Protocol 3: Procedure for Oral Gavage in Mice

This protocol outlines the standard procedure for administering the prepared formulation directly into the mouse's stomach. Proper technique is critical to minimize stress and prevent injury.[\[13\]](#)[\[15\]](#)[\[16\]](#)

Materials:

- Prepared **Wnk-IN-11** formulation
- Syringe (1 mL)
- Gavage needle (flexible or soft-tipped needles are preferred to reduce injury risk; size should be appropriate for the mouse weight, e.g., 20-22 gauge for an adult mouse).[\[14\]](#)[\[15\]](#)

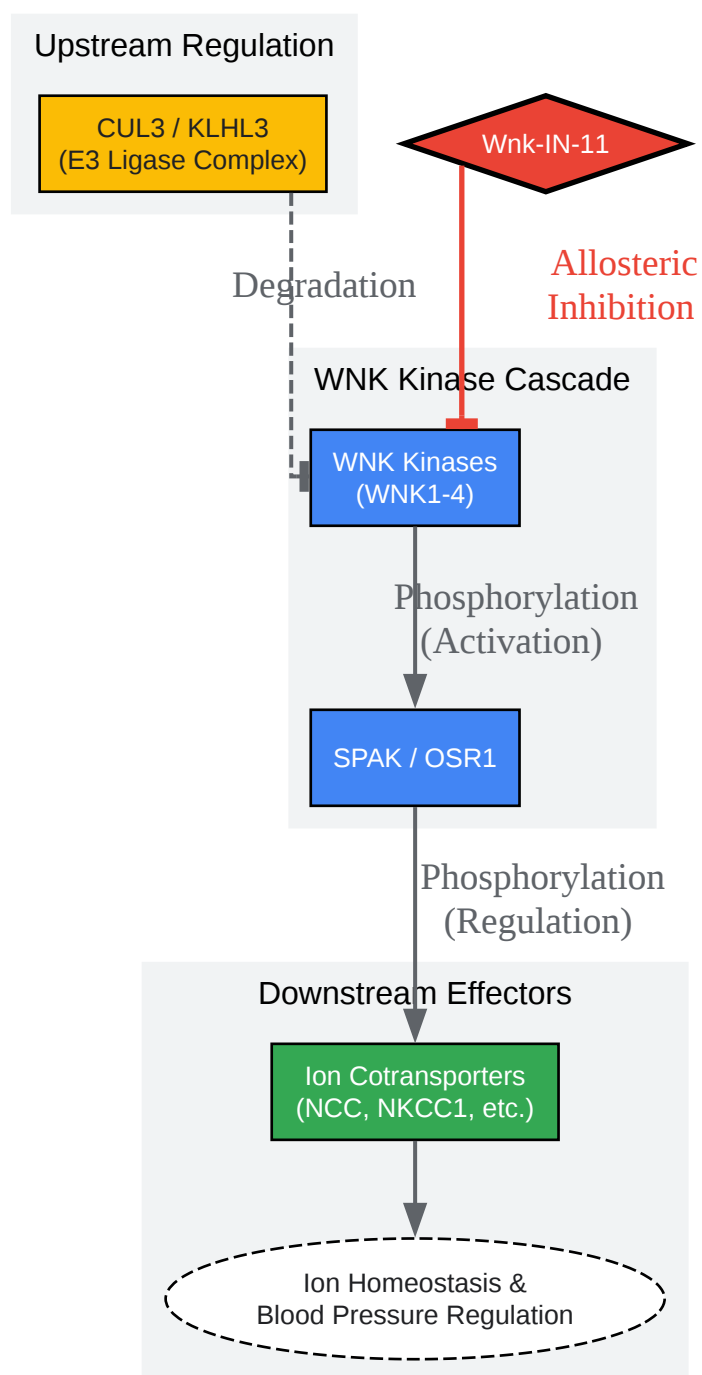
Procedure:

- Animal Restraint: Securely restrain the mouse by scruffing the loose skin on its neck and back. The head and body should be aligned vertically to create a straight path to the esophagus.[\[13\]](#)[\[14\]](#)
- Measure Needle Depth: Before the first use, measure the correct insertion depth by placing the gavage needle alongside the mouse, with the tip at the last rib. The point on the needle that aligns with the mouse's incisors is the maximum safe insertion depth.[\[16\]](#)
- Load the Syringe: Draw the calculated dose volume into the syringe and attach the gavage needle.
- Needle Insertion:
 - Gently insert the gavage needle into the mouth, slightly to one side, and advance it over the tongue towards the pharynx.[\[16\]](#)
 - Allow the mouse to swallow the tip of the needle, which facilitates its entry into the esophagus. The needle should pass smoothly without resistance. Never force the needle.

[13][16] If resistance is met, withdraw and try again.

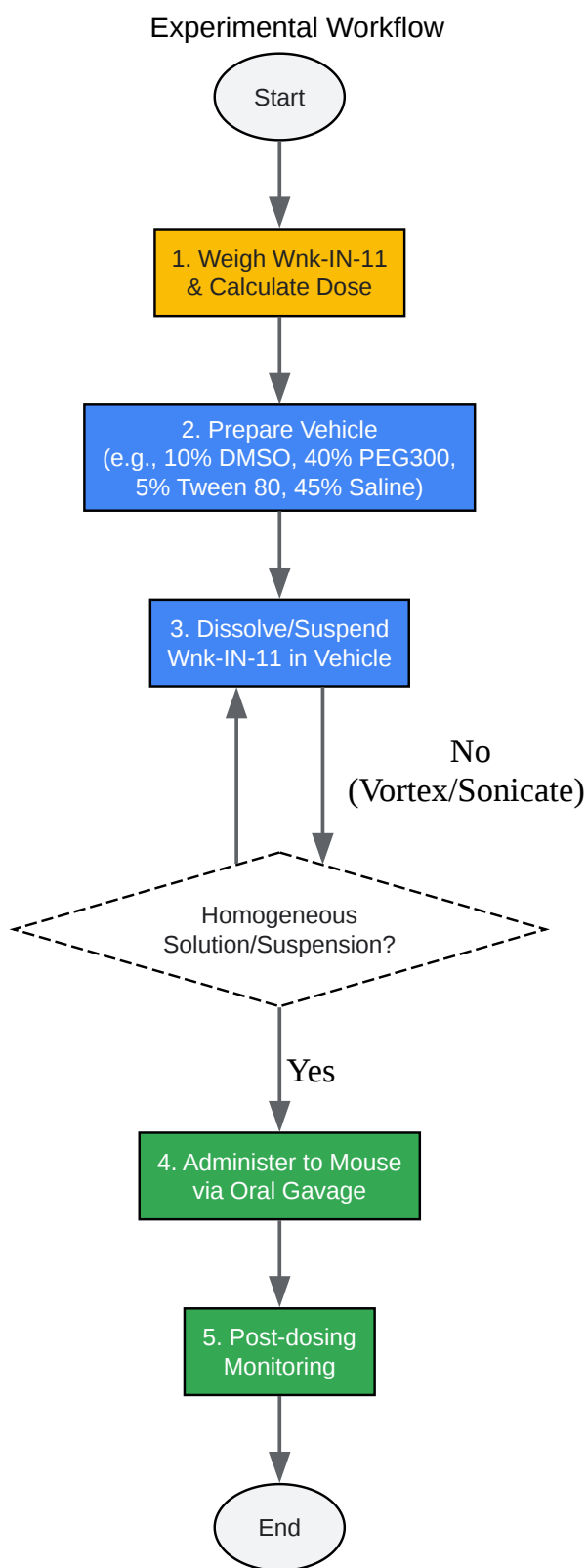
- Administer the Dose: Once the needle is at the predetermined depth, slowly depress the syringe plunger to deliver the formulation.[14]
- Withdraw the Needle: After administration, smoothly and gently withdraw the needle in the same direction it was inserted.
- Post-Procedure Monitoring: Return the mouse to its cage and monitor it for at least 15 minutes for any signs of respiratory distress (e.g., coughing, fluid from the nose), which could indicate accidental administration into the trachea.[15]

Visualizations



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Caption: The WNK signaling pathway and the inhibitory action of **Wnk-IN-11**.



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Caption: Workflow for the formulation and oral administration of **Wnk-IN-11**.

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